
1-(Dibenzylamino)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibenzylamino)cyclobutanecarboxylic acid is an organic compound with the molecular formula C19H21NO2 It is a derivative of cyclobutanecarboxylic acid, featuring a dibenzylamino group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dibenzylamino)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with dibenzylamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dibenzylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutanecarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Dibenzylamino)cyclobutanecarboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Dibenzylamino)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the dibenzylamino group.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the dibenzylamino group.
Uniqueness
1-(Dibenzylamino)cyclobutanecarboxylic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclobutanecarboxylic acid derivatives and contributes to its specific applications and reactivity .
Eigenschaften
Molekularformel |
C19H21NO2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(dibenzylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c21-18(22)19(12-7-13-19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,22) |
InChI-Schlüssel |
WVQZMKLFFLAKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


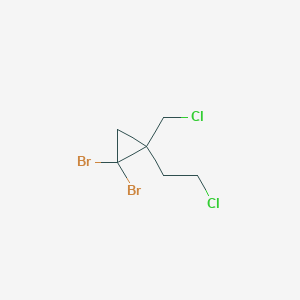
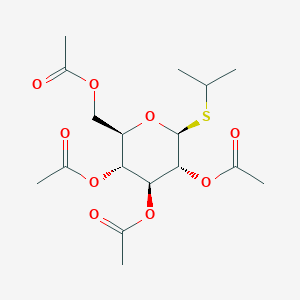
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
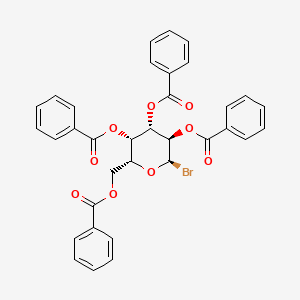
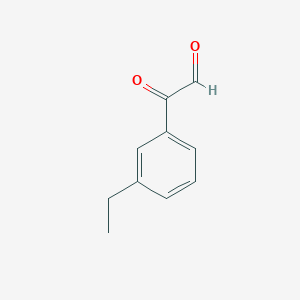
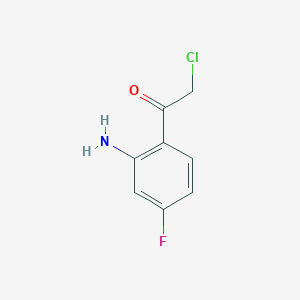
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
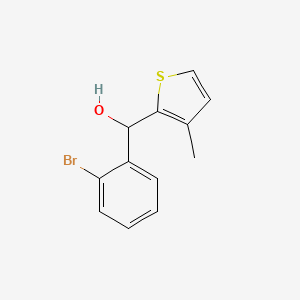
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)

